[Ethyl(methyl)amino]acetonitrile
Description
[Ethyl(methyl)amino]acetonitrile (systematic name: 2-[(ethyl(methyl)amino)]acetonitrile) is a nitrile-containing compound characterized by an ethyl(methyl)amino substituent attached to the acetonitrile backbone.
Key structural features include:
- Nitrile group (-C≡N): Imparts reactivity in nucleophilic additions and cyanation reactions .
- Ethyl(methyl)amino group (-N(CH3)CH2CH3): Introduces steric and electronic effects, influencing solubility and coordination chemistry .
This compound is hypothesized to serve as an intermediate in pharmaceutical synthesis, akin to related aminoacetonitriles .
Properties
CAS No. |
62842-25-5 |
|---|---|
Molecular Formula |
C5H10N2 |
Molecular Weight |
98.15 g/mol |
IUPAC Name |
2-[ethyl(methyl)amino]acetonitrile |
InChI |
InChI=1S/C5H10N2/c1-3-7(2)5-4-6/h3,5H2,1-2H3 |
InChI Key |
PMVPEQSZVOKTAU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ethyl(methyl)amino]acetonitrile can be achieved through several methods. One common approach involves the reaction of ethylamine with methyl cyanide under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of [Ethyl(methyl)amino]acetonitrile often involves the use of large-scale reactors and continuous flow systems. The process may include steps such as purification and distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[Ethyl(methyl)amino]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary or secondary amines.
Scientific Research Applications
[Ethyl(methyl)amino]acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Ethyl(methyl)amino]acetonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, while the amino group can serve as a nucleophile. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
Physicochemical Properties
Notes:
- Thermal Stability: Aminoacetonitriles with unsaturated substituents (e.g., methyleneamino) may decompose at elevated temperatures due to imine group lability .
- Solubility: Ethyl(methyl)amino groups likely enhance solubility in polar solvents compared to unsubstituted acetonitrile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
